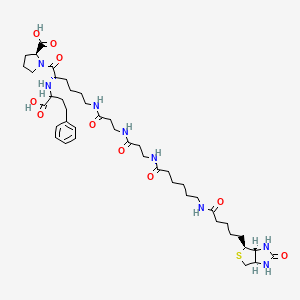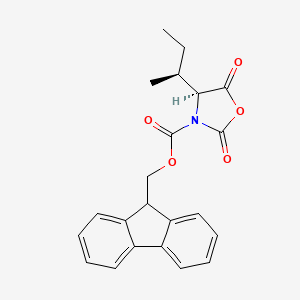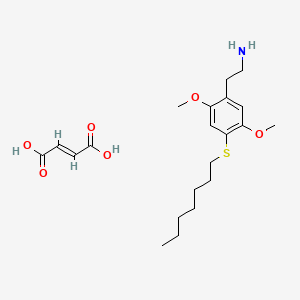
epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril
Vue d'ensemble
Description
Epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril is a synthetic compound that combines the properties of biotin, a vitamin, with lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives
Méthodes De Préparation
The synthesis of epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril involves multiple steps, starting with the preparation of its individual components. The synthesis of beta-alanine, a key component, can be achieved through the decarboxylation of L-aspartic acid using L-aspartate-alpha-decarboxylase (ADC) as a biocatalyst . The final compound is formed by coupling biotin with lisinopril through a series of peptide bond formations and amidation reactions. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and stringent purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril has several scientific research applications:
Chemistry: It is used as a model compound in studying peptide synthesis and modification.
Biology: The biotin component allows for easy detection and purification of biotinylated proteins in biological assays.
Medicine: As an ACE inhibitor, it has potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The biotin component allows for targeted delivery and detection in biological systems .
Comparaison Avec Des Composés Similaires
Epsilon-Biotinamidocaproyl-beta-ala-beta-ala-lisinopril can be compared with other ACE inhibitors and biotinylated compounds:
Lisinopril: A widely used ACE inhibitor for treating hypertension.
Biotinylated peptides: Used in various biological assays for detection and purification purposes.
The uniqueness of this compound lies in its combination of biotin and lisinopril, providing both therapeutic and diagnostic capabilities .
Conclusion
This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique combination of biotin and lisinopril allows for targeted delivery, detection, and therapeutic effects, making it a valuable tool in various fields of study.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-[3-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]propanoylamino]propanoylamino]-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N8O10S/c52-35(18-7-6-16-34-39-32(28-62-34)49-43(61)50-39)44-23-9-2-5-17-36(53)46-25-22-38(55)47-26-21-37(54)45-24-10-8-14-30(40(56)51-27-11-15-33(51)42(59)60)48-31(41(57)58)20-19-29-12-3-1-4-13-29/h1,3-4,12-13,30-34,39,48H,2,5-11,14-28H2,(H,44,52)(H,45,54)(H,46,53)(H,47,55)(H,57,58)(H,59,60)(H2,49,50,61)/t30-,31?,32-,33-,34-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJXCRPLDUHTH-KQHUPIQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)CCNC(=O)CCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)CCNC(=O)CCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N8O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926563 | |
| Record name | N~2~-(1-Carboxy-3-phenylpropyl)-N~6~-[1-hydroxy-3-({1-hydroxy-3-[(1-hydroxy-6-{[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]amino}hexylidene)amino]propylidene}amino)propylidene]lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130007-46-4 | |
| Record name | Lisinopril, epsilon biotinamidocaproyl-beta-alanyl-beta-alanine- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(1-Carboxy-3-phenylpropyl)-N~6~-[1-hydroxy-3-({1-hydroxy-3-[(1-hydroxy-6-{[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]amino}hexylidene)amino]propylidene}amino)propylidene]lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)





![9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3365939.png)




